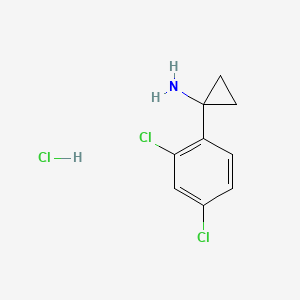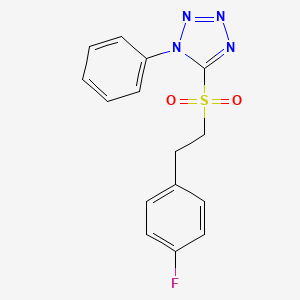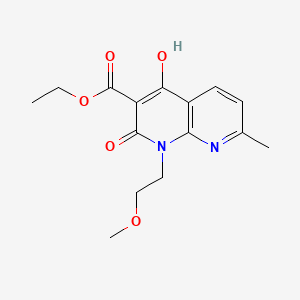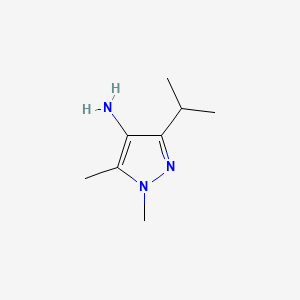
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method is the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial synthesis of pyrazole, followed by selective alkylation and amination reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents like isopropyl bromide or methyl iodide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: It is studied for its interactions with various biological targets and its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for the design of novel therapeutic agents .
Industry: Industrially, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate conversion .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-1H-pyrazol-4-amine
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole
- 3-Isopropyl-1-methyl-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine exhibits unique reactivity due to the presence of both isopropyl and methyl groups. These substituents influence its chemical behavior, making it more versatile in synthetic applications. Additionally, its structural features may enhance its biological activity, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
1,5-dimethyl-3-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWTQHYYRABGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
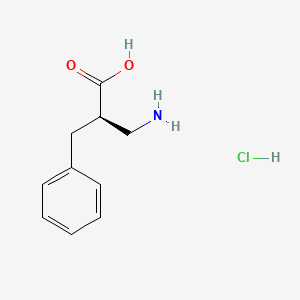
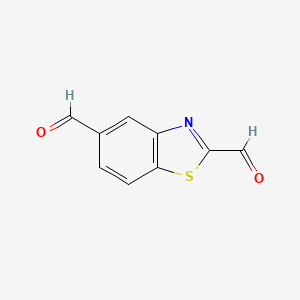
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)
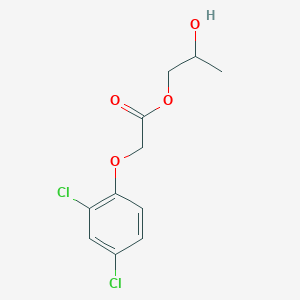


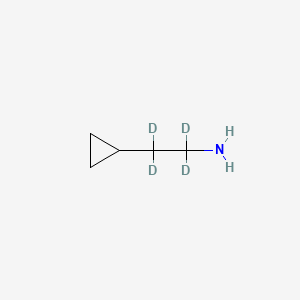
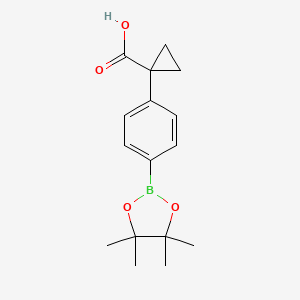
![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/new.no-structure.jpg)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
